molecular formula C17H12ClFN2O2 B14860895 1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14860895
M. Wt: 330.7 g/mol
InChI Key: YMXRGOQPIWFZCO-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl and a 4-chlorophenyl group, along with a carboxylic acid functional group. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a chlorine atom, which can affect its chemical reactivity and biological activity.

    1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: The positions of the fluorine and chlorine atoms are swapped, leading to differences in their chemical and physical properties.

Properties

Molecular Formula

C17H12ClFN2O2

Molecular Weight

330.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H12ClFN2O2/c18-13-5-3-12(4-6-13)15-9-16(17(22)23)21(20-15)10-11-1-7-14(19)8-2-11/h1-9H,10H2,(H,22,23)

InChI Key

YMXRGOQPIWFZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)F

Origin of Product

United States

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